molecular formula C21H18N4O2 B1667579 (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine CAS No. 936339-60-5

(3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine

Cat. No. B1667579
M. Wt: 358.4 g/mol
InChI Key: WSEKTEUGRLFBSE-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine” is a type of chemical compound with the CAS number 936339-60-5 . It has a molecular weight of 358.39 and a molecular formula of C21H18N4O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to an isoxazole ring via a benzyl group . The pyridine ring is also attached to a methyl group via an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.39 and a molecular formula of C21H18N4O2 . Other physical and chemical properties are not clearly mentioned in the available literature.

Scientific Research Applications

Catalytic Properties in Hydroxylation Reactions

The compound has been investigated for its role in catalysis, particularly in the selective hydroxylation of alkanes. A study by Sankaralingam and Palaniandavar (2014) demonstrated its use in diiron(III) complexes as a catalyst for alkane hydroxylation, showing efficiency in selective oxidation processes (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Compounds

The compound plays a significant role in the synthesis of various heterocyclic compounds. For instance, Ruano, Fajardo, and Martín (2005) utilized a derivative for the synthesis of highly functionalized isoxazoles, highlighting its utility as a scaffold in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Antibacterial and Antimicrobial Applications

Another research focus is the antimicrobial and antibacterial potential of derivatives of this compound. Dave, Purohit, Akbari, and Joshi (2007) synthesized thiazolidinones and Mannich bases from a related compound, evaluating their antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). Similarly, El-Badawi, Rizk, Ibrahim, and El-Borai (2008) explored its derivatives for new heterocyclic compounds with potential pharmacological applications (El-Badawi, Rizk, Ibrahim, & El-Borai, 2008).

Photoisomerization and Structural Analysis

The compound's derivatives have been studied for their behavior under photoisomerization. For instance, Kubík, Böhm, Čejka, Havlíček, Strnad, Kratochvil, and Kuthan (1996) investigated the photoisomerization of certain imidazo[1,2-a]pyridines, which are structurally related to the compound (Kubík et al., 1996).

Anticancer Research

Compounds derived from 3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine have also been evaluated for anticancer properties. A study by Abdo and Kamel (2015) synthesized a series of derivatives and assessed their anticancer activity, demonstrating significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

properties

IUPAC Name

3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEKTEUGRLFBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045473
Record name (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine

CAS RN

936339-60-5
Record name E-1210
Source ChemIDplus
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Record name (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine
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Synthesis routes and methods I

Procedure details

To a solution of di-tert-butyl(3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-2 (11.8 g, purity approximately 70%) and dichloromethane (120 mL) was added trifluoroacetic acid (40 mL) at 0° C. Stirring was carried out at room temperature for 14 hours. To the reaction solution was added saturated sodium bicarbonate water at 20° C or lower, extracted with ethyl acetate, and then purified by NH-silica gel column chromatography (heptane:ethyl acetate=1:1). The solvent was concentrated under a reduced pressure, tert-butyl methyl ether was added to the resulting residue, and solids were filtered to obtain the title compound (7.29 g).
Quantity
120 mL
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40 mL
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sodium bicarbonate water
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Synthesis routes and methods II

Procedure details

To a solution of (4-(pyridin-2-yloxymethyl)-phenyl)-acetohydroximoyl chloride (510 mg, 1.84 mmol) described in Manufacturing Example 2-1-5 and 3-ethynyl-pyridin-2-ylamine (150 mg, 1.27 mmol) described in Manufacturing Example 1-2-3 in tetrahydrofuran (5 mL) was added triethylamine (708 μL, 5.08 mmol) at room temperature, which was stirred for 95 minutes at room temperature. Water was added at room temperature to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (120 mg, 26%).
Name
(4-(pyridin-2-yloxymethyl)-phenyl)-acetohydroximoyl chloride
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
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Quantity
708 μL
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Quantity
0 (± 1) mol
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reactant
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Quantity
5 mL
Type
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Reaction Step Five
Yield
26%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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